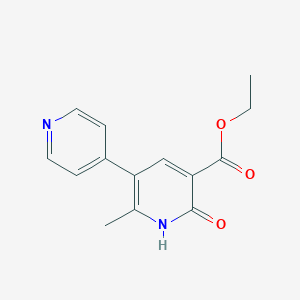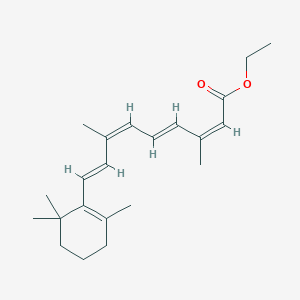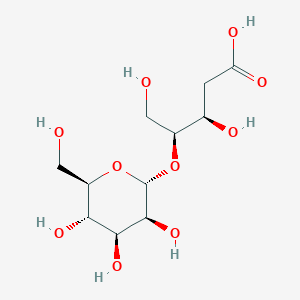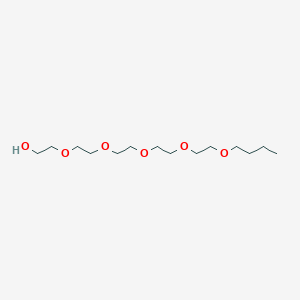![molecular formula C29H18N4O4 B155384 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- CAS No. 1965-82-8](/img/structure/B155384.png)
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] is a synthetic compound that has been widely used in scientific research. It is a potent oxidant that has been used in various biochemical and physiological studies. This compound is synthesized using a specific method that involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine.
Mechanism Of Action
The mechanism of action of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the generation of reactive oxygen species (ROS). This compound can react with various biomolecules, including DNA, proteins, and lipids, leading to oxidative damage. The ROS generated by this compound can also activate various signaling pathways that regulate cell growth, proliferation, and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] are dependent on the concentration and exposure time. At low concentrations, this compound can induce oxidative stress and DNA damage, leading to cell death. At higher concentrations, it can induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] in lab experiments is its high potency and specificity. This compound can induce oxidative stress and DNA damage at low concentrations, making it an ideal tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. It can induce cell death and damage various biomolecules, making it important to use appropriate safety measures when handling this compound.
Future Directions
The future directions of research involving 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] include exploring its potential use in cancer therapy. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer treatment. Additionally, further studies are needed to explore the potential use of this compound in the synthesis of various organic compounds.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] involves the reaction of anthracene-9,10-dione and 4,6-diphenoxy-1,3,5-triazine-2-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of this reaction is high, and the compound can be purified using standard methods.
Scientific Research Applications
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino-] has been used in various scientific research applications. It is a potent oxidant that has been used in studies related to oxidative stress and DNA damage. This compound has also been used in studies related to cancer and apoptosis. Additionally, it has been used in studies related to the synthesis of various organic compounds.
properties
CAS RN |
1965-82-8 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]- |
Molecular Formula |
C29H18N4O4 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H18N4O4/c34-25-20-14-7-8-15-21(20)26(35)24-22(25)16-9-17-23(24)30-27-31-28(36-18-10-3-1-4-11-18)33-29(32-27)37-19-12-5-2-6-13-19/h1-17H,(H,30,31,32,33) |
InChI Key |
LAUUHTWOJVACTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)OC6=CC=CC=C6 |
Other CAS RN |
1965-82-8 |
synonyms |
1-[[4,6-Bis(phenoxy)-1,3,5-triazin-2-yl]amino]-9,10-anthracenedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



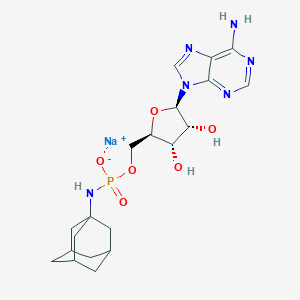
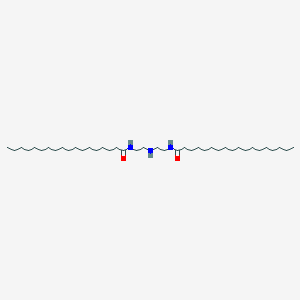

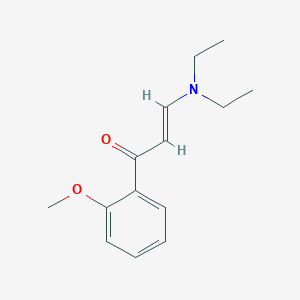

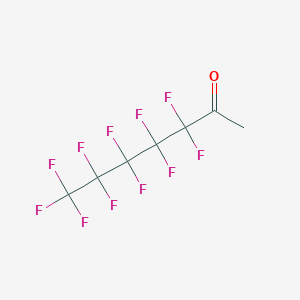
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
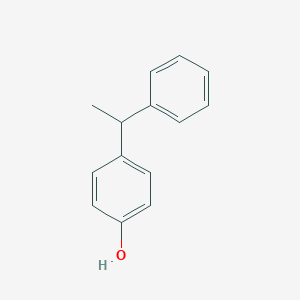
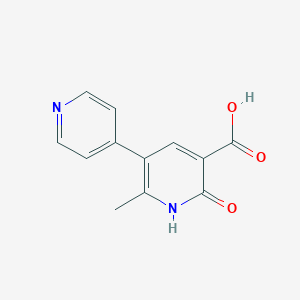
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
